molecular formula C14H12N2OS2 B5803559 2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5803559
M. Wt: 288.4 g/mol
InChI Key: NUVCDGVEMZTZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as THTP, is a heterocyclic organic compound that has been of significant interest in scientific research. THTP is a pyrimidine derivative that possesses a unique chemical structure and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of THTP is not fully understood. However, it has been suggested that THTP exerts its biological activities by modulating various signaling pathways. THTP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). THTP has also been found to activate the nuclear factor-κB (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
THTP has been shown to exhibit a range of biochemical and physiological effects. THTP has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. THTP has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, THTP has been found to inhibit viral replication in vitro.

Advantages and Limitations for Lab Experiments

THTP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, THTP has some limitations as well. It has low solubility in water, which can make it challenging to work with in some experiments. Additionally, the exact mechanism of action of THTP is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for THTP research. One potential area of interest is the development of THTP derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of THTP and to identify its molecular targets. THTP has also shown potential as a therapeutic agent for Alzheimer's disease, and further studies are needed to explore its efficacy in clinical trials. Finally, the antiviral activity of THTP warrants further investigation, particularly in the context of emerging viral diseases.
Conclusion:
In conclusion, THTP is a pyrimidine derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. THTP has potential as a therapeutic agent for Alzheimer's disease and has been of significant interest in medicinal chemistry and drug discovery. However, further research is needed to fully elucidate the mechanism of action of THTP and to explore its potential as a therapeutic agent.

Synthesis Methods

THTP can be synthesized by reacting 3-thiophenecarboxaldehyde with 2-aminothiophenol in the presence of a base. The reaction proceeds via a cyclization process to form the benzothienopyrimidine core structure. The resulting product can be purified by recrystallization or column chromatography.

Scientific Research Applications

THTP has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. THTP has also been shown to have a potential therapeutic effect on Alzheimer's disease. Due to its diverse biological activities, THTP has been a subject of interest in medicinal chemistry and drug discovery.

properties

IUPAC Name

2-thiophen-3-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c17-13-11-9-3-1-2-4-10(9)19-14(11)16-12(15-13)8-5-6-18-7-8/h5-7H,1-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCDGVEMZTZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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